4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
84811-68-7 |
|---|---|
Molecular Formula |
C14H13NS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-(2-phenyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C14H13NS2/c1-2-4-12(5-3-1)14(16-10-11-17-14)13-6-8-15-9-7-13/h1-9H,10-11H2 |
InChI Key |
FPGABVLSFYKHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Phenyl 1,3 Dithiolan 2 Yl Pyridine
Precursor Synthesis and Building Block Strategies
The successful synthesis of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is critically dependent on the efficient preparation of its key building blocks: a substituted pyridine (B92270) moiety and a 1,3-dithiolane (B1216140) precursor.
Synthesis of Substituted Pyridine Moieties
The principal pyridine-containing precursor for the target molecule is 4-benzoylpyridine (B1666322). Several synthetic routes are available for its preparation. One common method is the Friedel-Crafts acylation, where a pyridine derivative is reacted with a benzoylating agent. For instance, isonicotinic acid can be converted to its acid chloride, which then reacts with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org An alternative approach involves the reaction of 4-cyanopyridine (B195900) with phenylmagnesium bromide, a Grignard reagent, followed by acidic workup to yield the desired ketone. Furthermore, the oxidation of 4-benzylpyridine (B57826) using a suitable oxidizing agent can also afford 4-benzoylpyridine. The choice of method often depends on the availability of starting materials, scalability, and desired purity. A general procedure for the synthesis of 4-benzoylpyridine from isonicotinic acid is outlined in Organic Syntheses, which reports yields in the range of 87-90%. orgsyn.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Isonicotinic acid | 1. Thionyl chloride 2. Benzene, AlCl₃ | 4-Benzoylpyridine | 87-90 | orgsyn.org |
| 4-Cyanopyridine | 1. Phenylmagnesium bromide 2. H₃O⁺ | 4-Benzoylpyridine | Moderate to Good | General Method |
| 4-Benzylpyridine | Oxidizing agent (e.g., KMnO₄) | 4-Benzoylpyridine | Variable | General Method |
Synthesis of Substituted 1,3-Dithiolane Precursors
The 1,3-dithiolane moiety of the target compound is introduced using 1,2-ethanedithiol (B43112). This crucial reagent can be synthesized through several established methods. A prevalent commercial method involves the reaction of 1,2-dichloroethane (B1671644) with aqueous sodium bisulfide. wikipedia.org For laboratory-scale synthesis, a common route is the reaction of 1,2-dibromoethane (B42909) with thiourea, followed by hydrolysis of the resulting isothiuronium (B1672626) salt. wikipedia.orgorgsyn.org This method is reported to provide good yields. Another approach involves the reaction of alkyl 2-mercaptoethyl carbonates with a basic hydrosulfide, which can produce 1,2-ethanedithiol in high purity and yields ranging from 68-80%. google.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1,2-Dichloroethane | Aqueous sodium bisulfide | 1,2-Ethanedithiol | Commercial Method | wikipedia.org |
| 1,2-Dibromoethane | 1. Thiourea 2. Hydrolysis | 1,2-Ethanedithiol | 55-60 | orgsyn.orgguidechem.com |
| Ethyl 2-mercaptoethylcarbonate | Ammonium hydrosulfide, NH₄OH | 1,2-Ethanedithiol | 68-80 | google.com |
Direct Synthesis and Coupling Reactions
With the precursors in hand, the focus shifts to the direct construction of this compound. This is primarily achieved by forming the 1,3-dithiolane ring on the pre-functionalized pyridine scaffold.
Strategies for Carbon-Carbon Bond Formation at the Pyridine 4-Position
The key carbon-carbon bond, which connects the phenyl group and the carbon atom that becomes part of the dithiolane ring to the pyridine ring, is established during the synthesis of the 4-benzoylpyridine precursor as described in section 2.1.1. The Friedel-Crafts reaction and the use of Grignard reagents are classic and effective strategies for forming such aryl-ketone linkages.
Introduction of the 1,3-Dithiolane Moiety at the Pyridine Scaffold
The formation of the 1,3-dithiolane ring is accomplished through the thioacetalization of the carbonyl group of 4-benzoylpyridine with 1,2-ethanedithiol. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a Lewis acid or a Brønsted acid. wikipedia.org A variety of catalysts can be employed for this transformation, including boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), p-toluenesulfonic acid (PTSA), and various metal triflates. organic-chemistry.orgacs.org The reaction proceeds by the initial formation of a hemithioacetal, which then undergoes acid-catalyzed dehydration and subsequent attack by the second thiol group to form the stable five-membered dithiolane ring. wikipedia.org
The reaction is generally carried out in an inert solvent, and the removal of water, often by azeotropic distillation with a Dean-Stark apparatus, can drive the equilibrium towards the product and improve the yield.
Optimization of Reaction Parameters and Yield Enhancement for Target Compound Synthesis
To maximize the yield and purity of this compound, several reaction parameters in the thioacetalization step can be optimized.
Catalyst Selection: The choice of catalyst is crucial. While strong Lewis acids like BF₃·OEt₂ are very effective, they can sometimes lead to side reactions, especially with sensitive substrates. acs.org Milder catalysts such as hafnium trifluoromethanesulfonate (B1224126) or yttrium triflate have been shown to be highly efficient and chemoselective for thioacetalization. organic-chemistry.orgorganic-chemistry.org The catalytic amount of the chosen acid should also be optimized to ensure efficient conversion without promoting degradation of the product or starting materials.
Solvent and Temperature: The choice of solvent can influence the reaction rate and yield. Solvents that allow for the azeotropic removal of water, such as toluene (B28343) or benzene, are often preferred. The reaction temperature is typically elevated to facilitate the dehydration step, but should be controlled to prevent thermal decomposition.
Reaction Time and Concentration: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. The concentration of the reactants can also impact the reaction rate, with more concentrated solutions generally leading to faster reactions, although this must be balanced with solubility considerations.
Water Removal: As the reaction produces water, its efficient removal is key to achieving high yields. Besides azeotropic distillation, the use of dehydrating agents like anhydrous magnesium sulfate (B86663) or molecular sieves can also be effective.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.
| Parameter | Options | Effect on Reaction |
| Catalyst | BF₃·OEt₂, ZnCl₂, PTSA, Metal Triflates | Influences reaction rate and selectivity. Milder catalysts can prevent side reactions. |
| Solvent | Toluene, Benzene, Dichloromethane | Affects solubility and allows for azeotropic water removal. |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may lead to decomposition. |
| Water Removal | Dean-Stark trap, Molecular sieves | Drives the equilibrium towards product formation, increasing the yield. |
Scalability Considerations for Efficient Synthetic Routes
The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
For the synthesis of 4-benzoylpyridine, the use of thionyl chloride and aluminum chloride presents challenges on a larger scale. Thionyl chloride is corrosive and releases toxic gases upon reaction, necessitating specialized handling and scrubbing systems. The work-up procedure for Friedel-Crafts reactions involving stoichiometric amounts of aluminum chloride can be problematic due to the formation of large volumes of aluminum hydroxide (B78521) sludge. Alternative, more catalytic and environmentally benign methods would be preferable for a scalable process.
The dithioacetalization step also has scalability considerations. While the reaction itself is generally efficient, the purification of the final product can be challenging. The removal of the acid catalyst and any unreacted starting materials or byproducts may require multiple extraction and crystallization steps, which can be time-consuming and solvent-intensive on a large scale. The use of solid-supported acid catalysts could simplify the work-up procedure, as the catalyst can be removed by simple filtration. researchgate.net
Furthermore, the volatility and unpleasant odor of 1,2-ethanedithiol require a well-contained reaction system to prevent environmental release and ensure worker safety.
The table below summarizes the key scalability considerations for each step of the synthesis.
| Synthetic Step | Key Consideration | Potential Solution |
| Synthesis of 4-Benzoylpyridine | Use of stoichiometric, hazardous reagents (Thionyl chloride, Aluminum chloride) | Investigation of catalytic Friedel-Crafts acylation methods. |
| Difficult work-up and waste disposal | Development of an optimized work-up procedure to minimize waste. | |
| Dithioacetalization | Catalyst removal and product purification | Use of heterogeneous or recyclable acid catalysts. researchgate.net |
| Handling of volatile and odorous 1,2-ethanedithiol | Closed-system reaction and appropriate off-gas treatment. | |
| Reaction optimization to maximize yield and minimize side reactions | A thorough Design of Experiments (DoE) study to identify optimal reaction conditions. |
Advanced Spectroscopic and Spectrometric Characterization of 4 2 Phenyl 1,3 Dithiolan 2 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the pyridine (B92270) and phenyl rings would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the pyridine ring would exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons. The five protons of the phenyl group would also show specific multiplets. The methylene (B1212753) protons of the dithiolane ring are expected to resonate further upfield, likely in the range of δ 3.0-4.0 ppm, appearing as a multiplet.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridine-H | 7.0 - 8.5 | d, t |
| Phenyl-H | 7.0 - 7.5 | m |
| Dithiolane-CH₂ | 3.0 - 4.0 | m |
¹³C NMR Spectral Analysis for Carbon Framework Characterization
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the aromatic carbons of the pyridine and phenyl rings would be observed in the downfield region (δ 120-160 ppm). The quaternary carbon of the dithiolane ring, bonded to two sulfur atoms and two aromatic rings, would likely appear in a characteristic region. The methylene carbons of the dithiolane ring would resonate at a higher field.
Expected ¹³C NMR Data:
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| Pyridine-C | 120 - 150 |
| Phenyl-C | 125 - 140 |
| Dithiolane-C (quaternary) | 60 - 80 |
| Dithiolane-CH₂ | 30 - 50 |
Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the connectivity of protons within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the methylene protons to their corresponding carbons in the dithiolane ring, as well as the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the pyridine ring, the phenyl ring, and the dithiolane moiety by showing correlations between the protons on one ring and the carbons on another, through the central dithiolane carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₄H₁₃NS₂), confirming the presence of all atoms in their correct numbers.
Vibrational Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its constituent functional groups.
For this compound, IR spectroscopy would be instrumental in identifying its key structural components: the pyridine ring, the phenyl group, and the dithiolane ring.
Pyridine Ring Vibrations: The spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic pyridine ring, typically appearing in the 3100-3000 cm⁻¹ region. C=N and C=C stretching vibrations within the ring would produce a series of sharp bands in the 1600-1400 cm⁻¹ range. Ring bending and deformation vibrations would also be observable at lower wavenumbers.
Phenyl Group Vibrations: Similar to the pyridine ring, aromatic C-H stretching vibrations from the phenyl group would be found around 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically result in distinct peaks near 1600, 1580, 1500, and 1450 cm⁻¹. Out-of-plane C-H bending vibrations below 900 cm⁻¹ would provide information about the substitution pattern of the phenyl ring.
Dithiolane Ring Vibrations: The dithiolane moiety would be identified by aliphatic C-H stretching vibrations of its methylene (-CH₂-) groups, usually located in the 2950-2850 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the 800-600 cm⁻¹ range.
Table 1: Expected Diagnostic Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H (Pyridine, Phenyl) | 3100 - 3000 | Stretching |
| Aliphatic C-H (Dithiolane) | 2950 - 2850 | Stretching |
| Aromatic C=C / C=N | 1600 - 1400 | Stretching |
| C-S (Dithiolane) | 800 - 600 | Stretching |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light from a laser and analyzing the frequency shifts of the scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and sulfur-containing functional groups.
For this compound, a Raman spectrum would highlight:
The symmetric "ring breathing" modes of the phenyl and pyridine rings, which often produce strong and sharp signals.
Vibrations associated with the C-S bonds of the dithiolane ring, which can be more prominent in Raman than in IR spectra.
Stretching and deformation modes of the C-C backbone.
Table 2: Expected Raman Shifts
| Structural Moiety | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Phenyl & Pyridine Rings | Data not available | Ring Breathing |
| Dithiolane Ring | Data not available | C-S Stretching |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption or emission of radiation in the ultraviolet and visible regions, corresponding to transitions of electrons between different energy levels.
UV-Vis spectroscopy measures the absorption of UV or visible light as a function of wavelength. This absorption corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
The UV-Vis spectrum of this compound would be expected to display absorption bands characteristic of its aromatic chromophores.
π → π* Transitions: The conjugated π-systems of the phenyl and pyridine rings would give rise to intense absorption bands, typically in the 200-300 nm range. These correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals.
n → π* Transitions: The nitrogen atom in the pyridine ring and the sulfur atoms in the dithiolane ring possess non-bonding electrons (n-electrons). Transitions of these electrons to antibonding π* orbitals of the pyridine ring are possible. These n → π* transitions are generally much weaker in intensity than π → π* transitions and may appear as shoulders on the main absorption bands or as weak bands at longer wavelengths.
Table 3: Expected UV-Vis Absorption Maxima (λmax)
| Transition Type | Expected Wavelength Range (nm) | Associated Moieties |
|---|---|---|
| π → π* | Data not available | Phenyl and Pyridine Rings |
| n → π* | Data not available | Pyridine and Dithiolane Rings |
Photoluminescence is the emission of light from a substance after it has absorbed photons. Fluorescence is a type of photoluminescence where the emission occurs rapidly after excitation. The fluorescence properties of a molecule, including its emission spectrum, quantum yield (the efficiency of the fluorescence process), and lifetime, are highly dependent on its molecular structure and environment.
The photoluminescent properties of this compound have not been reported. A study of its fluorescence would involve irradiating a solution of the compound with light at a wavelength corresponding to one of its absorption maxima and measuring the emitted light at longer wavelengths. The resulting emission spectrum would provide information about the energy difference between the excited and ground electronic states. The presence of the phenyl and pyridine rings suggests that fluorescence is possible, although the sulfur atoms in the dithiolane ring could potentially quench fluorescence through intersystem crossing.
Table 4: Photoluminescence and Fluorescence Properties
| Property | Measurement |
|---|---|
| Emission Maximum (λem) | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available |
| Fluorescence Lifetime (τ) | Data not available |
Solid State and Solution Phase Structural Elucidation
Detailed experimental data, which is crucial for a definitive analysis of the compound's structure, is not present in the accessible scientific literature. The following subsections, therefore, highlight the type of information that would be necessary for a complete structural characterization.
X-ray Crystallography for Absolute Structure Determination
A single-crystal X-ray diffraction study would be the definitive method to determine the absolute structure of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine in the solid state. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, forming the basis for understanding its molecular architecture.
Without experimental data, the specific conformation of the molecule in the crystalline state remains unknown. Key conformational parameters, such as the dihedral angles between the planes of the phenyl, dithiolane, and pyridine (B92270) rings, have not been determined. For comparison, in the related compound 3-(1,3-Dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione, the molecule exhibits a V-shaped conformation with a significant dihedral angle between the benzene (B151609) and pyridine rings. nih.gov A similar analysis for this compound would be necessary to define its solid-state geometry.
Conformational Dynamics in Solution
There are no published studies, such as variable temperature NMR experiments, that investigate the conformational dynamics of this compound in solution. Such studies would be essential to understand the flexibility of the molecule, potential rotational barriers around the single bonds connecting the ring systems, and the conformational preferences in different solvents.
Analysis of Isomerism and Stereochemical Features
Given the structure of this compound, the quaternary carbon atom of the dithiolane ring (C2) is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, without experimental synthesis and characterization, it is not known whether the compound has been prepared as a racemate or if enantiomerically pure forms have been isolated. A detailed stereochemical analysis would require either chiral synthesis or separation and characterization of the individual enantiomers.
Reactivity and Reaction Mechanism Studies of 4 2 Phenyl 1,3 Dithiolan 2 Yl Pyridine
Transformations of the 1,3-Dithiolane (B1216140) Ring
The 1,3-dithiolane moiety, a cyclic thioacetal, serves as a protective group for the carbonyl function of the parent ketone, 4-benzoylpyridine (B1666322). Its reactivity is dominated by reactions that lead to the cleavage and transformation of the sulfur-containing ring.
Ring-Opening Reactions
The primary ring-opening reaction for 1,3-dithiolanes is deprotection, which regenerates the original carbonyl compound. This is typically achieved through hydrolysis under acidic conditions or through oxidative or metal-assisted methods. organic-chemistry.orgasianpubs.org For 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine, this would involve the conversion back to 4-benzoylpyridine. A variety of reagents have been developed for this purpose, as the stability of the dithiolane ring often requires specific and sometimes harsh conditions for cleavage. asianpubs.orgwikipedia.org
Another significant ring-opening pathway is reductive desulfurization. This reaction removes the sulfur atoms and reduces the protected carbon to a methylene (B1212753) group. Using reducing agents like Raney nickel, this compound would be converted to diphenyl(pyridin-4-yl)methane.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Deprotection (Hydrolysis) | Acid (e.g., H3O+), HgCl2, or Oxidizing agents (e.g., IBX) organic-chemistry.orgasianpubs.org | 4-Benzoylpyridine |
| Reductive Desulfurization | Raney Nickel (Ra-Ni) | Diphenyl(pyridin-4-yl)methane |
Degradation Pathways and By-product Formation
The 1,3-dithiolane ring can undergo degradation under various conditions, particularly in the presence of strong bases or organometallic reagents. wikipedia.org Unlike their six-membered 1,3-dithiane (B146892) counterparts which form stable carbanions at the C2 position, 2-lithio-1,3-dithiolanes are often unstable and prone to degradation. wikipedia.orgnih.gov This instability leads to fragmentation reactions as a primary degradation pathway. nih.gov
Depending on the reaction conditions, such as the choice of base and solvent, deprotonation can also occur at the C4 position of the dithiolane ring, leading to the formation of thioaldehydes and vinyl thiolates as by-products. nih.gov In some cases, the reaction of 2-substituted-1,3-dithiolanes can yield ketene (B1206846) dithioacetal derivatives as side products. nih.gov While thiirane (B1199164) (episulfide) extrusion is a known photochemical or thermal degradation route for some sulfur heterocycles, specific studies on this pathway for this compound are not extensively documented.
Fragmentation Reactions
A synthetically useful transformation of 2-aryl-1,3-dithiolanes is their base-mediated fragmentation to form dithioesters. nih.govacs.org This reaction is initiated by the deprotonation at the C2 position. The resulting unstable anion rapidly undergoes ring fragmentation, eliminating ethylene (B1197577) gas and forming a dithiocarboxylate anion. wikipedia.orgnih.gov
This reactive dithiocarboxylate intermediate can then be trapped in situ by various electrophiles, such as alkyl halides or diaryliodonium salts, to generate a diverse range of dithioester products in good yields. acs.org The efficiency of this one-pot synthesis depends heavily on carefully controlled reaction conditions, including the base (e.g., LiHMDS), solvent (e.g., CPME), and temperature. nih.gov
| Starting Material (2-Aryl-1,3-dithiolane) | Base/Solvent | Electrophile | Product (Dithioester) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-1,3-dithiolane | LiHMDS/CPME | Ethyl bromide | Ethyl dithiobenzoate | 89 | nih.gov |
| 2-(4-Methoxyphenyl)-1,3-dithiolane | LiHMDS/CPME | Ethyl bromide | Ethyl 4-methoxydithiobenzoate | 85 | nih.gov |
| 2-(4-Chlorophenyl)-1,3-dithiolane | LiHMDS/CPME | Ethyl bromide | Ethyl 4-chlorodithiobenzoate | 75 | nih.gov |
| 2-Phenyl-1,3-dithiolane | LiHMDS/CPME | Methyl iodide | Methyl dithiobenzoate | 90 | acs.org |
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both nucleophilic and electrophilic reagents. The nitrogen atom itself also possesses a lone pair of electrons, making it a site for reactions like N-oxidation and N-alkylation.
Nucleophilic and Electrophilic Substitution Patterns at Various Positions
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine nucleus is generally deactivated towards electrophilic aromatic substitution. When such reactions are forced, substitution occurs preferentially at the C3 and C5 positions (meta- to the nitrogen), which are less electron-deficient than the C2, C4, and C6 positions. researchgate.net
Conversely, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions (ortho- and para- to the nitrogen). researchgate.netresearchgate.net This reaction requires the presence of a good leaving group (e.g., a halide) at one of these positions. For this compound, nucleophilic attack would not occur on the unsubstituted ring, but if a derivative with a leaving group at the C2 position were used, it would be susceptible to displacement by a nucleophile.
| Reaction Type | Favored Positions | Reactivity Rationale |
|---|---|---|
| Electrophilic Substitution | C3, C5 | Ring is deactivated; these positions are least electron-deficient. researchgate.net |
| Nucleophilic Substitution | C2, C4, C6 | Ring is activated; these positions are most electron-deficient (requires leaving group). researchgate.net |
N-Oxidation and N-Alkylation Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react readily with electrophiles.
N-Oxidation: Treatment with oxidizing agents, such as peroxy acids or dimethyldioxirane, converts the pyridine nitrogen to the corresponding N-oxide. researchgate.net This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. The oxidation of substituted pyridines to their N-oxides is a well-established and generally high-yielding reaction. researchgate.netnih.gov
N-Alkylation: The pyridine nitrogen can be alkylated by various alkylating agents, including alkyl halides and organometallic reagents. nih.gov These reactions form quaternary pyridinium (B92312) salts. Studies on related systems show that reactions with organometallic reagents like MeLi, MgR₂, and ZnR₂ can lead to exclusive N-alkylation. nih.gov The process may proceed through a single electron-transfer mechanism. nih.gov In some cases, the initially formed N-alkyl product can rearrange to a 2-alkylated species. nih.gov
Reactivity of the Phenyl Substituent
The reactivity of the phenyl group in this compound towards electrophilic aromatic substitution is influenced by the electronic nature of the 4-(1,3-dithiolan-2-yl)pyridine substituent. The dithioacetal group is generally considered to be weakly electron-withdrawing through an inductive effect due to the electronegativity of the sulfur atoms. Conversely, the pyridine ring, particularly when protonated or coordinated to a Lewis acid, is a strong electron-withdrawing group.
The nitrogen atom in the pyridine ring at the 4-position exerts a significant electron-withdrawing effect on the attached dithiolane and, consequently, on the phenyl ring. This deactivating effect reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles compared to benzene (B151609).
Directing Effects of the Substituent
In electrophilic aromatic substitution reactions, the substituent on the benzene ring directs the incoming electrophile to specific positions. Electron-withdrawing groups are typically meta-directing. Therefore, it is predicted that electrophilic substitution on the phenyl ring of this compound would predominantly yield the meta-substituted product. This is because the resonance structures of the arenium ion intermediate show that the positive charge is never placed on the carbon atom bearing the substituent, which would be highly destabilized by the adjacent electron-withdrawing group.
The table below summarizes the expected reactivity and directing effects for common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Expected Major Product | Reactivity Relative to Benzene |
| Nitration | HNO₃, H₂SO₄ | 4-(2-(3-Nitrophenyl)-1,3-dithiolan-2-yl)pyridine | Slower |
| Halogenation | Br₂, FeBr₃ | 4-(2-(3-Bromophenyl)-1,3-dithiolan-2-yl)pyridine | Slower |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(2-(3-Acylphenyl)-1,3-dithiolan-2-yl)pyridine | Much Slower/No Reaction |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-(2-(3-Alkylphenyl)-1,3-dithiolan-2-yl)pyridine | Slower |
It is important to note that strongly deactivating groups can inhibit Friedel-Crafts reactions, so these reactions may not proceed under standard conditions.
Investigation of Concerted versus Stepwise Reaction Mechanisms
The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding chemical transformations. A concerted reaction proceeds in a single step where all bond-breaking and bond-forming occur simultaneously through a single transition state. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. psiberg.comdifferencebetween.com
Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. researchgate.net Such studies would be invaluable in determining whether a given reaction of this compound proceeds through a concerted or stepwise pathway.
The following table outlines the key characteristics of concerted and stepwise mechanisms.
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Number of Steps | One | Two or more |
| Intermediates | None | One or more |
| Transition States | One | One for each step |
| Stereochemistry | Often stereospecific | Loss of stereochemistry possible |
| Examples | Pericyclic reactions (e.g., Diels-Alder), Sₙ2 reactions | Sₙ1 reactions, E1 reactions, many electrophilic additions |
Catalytic Transformations Involving this compound
The structural features of this compound suggest its potential utility in catalytic applications, primarily as a ligand for transition metal catalysts. The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal complex. The nature of the substituents on the pyridine ring can modulate the electronic and steric properties of the resulting catalyst, thereby influencing its activity and selectivity.
Pyridine-containing ligands are widely used in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The introduction of the 2-phenyl-1,3-dithiolan-2-yl group at the 4-position could impart specific steric bulk and electronic effects that might be beneficial for certain catalytic processes.
Furthermore, the dithiolane moiety itself can participate in catalysis. For instance, dithiolanes can be used as protecting groups for carbonyl compounds and can be involved in umpolung chemistry, where the normal polarity of a functional group is reversed.
While no specific catalytic applications of this compound have been reported, its potential roles could include:
As a Ligand in Homogeneous Catalysis: The pyridine nitrogen can bind to metals like palladium, platinum, rhodium, or ruthenium, forming catalysts for reactions such as Suzuki, Heck, or Sonogashira cross-couplings.
As an Organocatalyst: The basicity of the pyridine nitrogen could be exploited in base-catalyzed reactions.
As a Precursor to other Ligands: The phenyl or pyridine ring could be further functionalized to create more complex ligand architectures.
Further research is needed to explore and realize the catalytic potential of this compound.
Advanced Computational Chemistry Investigations of 4 2 Phenyl 1,3 Dithiolan 2 Yl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of molecules at the electronic level. nih.gov These methods balance computational cost and accuracy, making them suitable for studying molecules of this size. mdpi.com The selection of an appropriate functional, such as B3LYP, and a basis set, like 6-311G(d,p), is crucial for obtaining reliable results for geometry and electronic properties. nih.gov
Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding the molecule's reactivity and electronic transitions. espublisher.com The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical hardness. espublisher.com A larger gap generally implies higher stability. researchgate.net
Note: These are typical value ranges for similar heterocyclic compounds and would be specifically calculated for 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine in a dedicated study.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Predicted shifts are compared to experimental data to confirm the molecular structure. The accuracy of these predictions is vital for structural elucidation. st-andrews.ac.uknih.gov
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which corresponds to the intensity of the absorption band. scielo.org.za These transitions, often from HOMO to LUMO, are typically characterized as π → π* or n → π* transitions. researchgate.netbiointerfaceresearch.com
Table 2: Predicted Spectroscopic Data Example
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Pyridine (B92270) C4 | ~150 ppm |
| ¹³C NMR | Dithiolane C2 | ~75 ppm |
| ¹H NMR | Pyridine H2, H6 | ~8.5 ppm |
| UV-Vis (TD-DFT) | λmax (π → π*) | ~260-280 nm |
Note: These values are illustrative based on related structures. Precise prediction requires specific calculations for this compound.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is invaluable for studying reaction mechanisms, allowing for the exploration of pathways that may be difficult to observe experimentally.
For a molecule like this compound, computational studies could probe various potential reactions, such as electrophilic substitution on the pyridine or phenyl rings, or reactions involving the dithiolane group. By calculating the energies of intermediates and transition states for different possible pathways, the most likely reaction mechanism can be determined. nih.govnih.gov This provides a detailed, step-by-step understanding of how chemical transformations occur.
Conformational Analysis and Potential Energy Surfaces Mapping
Most molecules are not rigid and can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis involves identifying the different stable conformers and determining their relative energies. nih.gov For this compound, key rotations would occur around the bonds connecting the pyridine and dithiolane rings, and the phenyl and dithiolane rings.
Mapping the potential energy surface (PES) as a function of these rotational angles (dihedral angles) reveals the energy landscape of the molecule. This map shows the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. The dithiolane ring itself can adopt different conformations, such as an envelope or twisted form, which would also be explored in a detailed conformational analysis. nih.gov Understanding the conformational preferences is essential as it can significantly impact the molecule's biological activity and physical properties.
Molecular Dynamics Simulations for Investigating Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the time-dependent behavior of molecules and molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed view of molecular conformations, flexibility, and interactions on a femtosecond-to-microsecond timescale. For a molecule such as this compound, MD simulations offer a unique lens through which to explore its structural dynamics in various environments, complementing static computational methods and experimental data.
The dynamic behavior of this compound is of particular interest due to the rotational freedom around the single bonds connecting the three distinct ring systems: the pyridine, the phenyl, and the 1,3-dithiolane (B1216140) moieties. Understanding the preferred orientations and the energy barriers to rotation is crucial for characterizing its conformational landscape. MD simulations can model how the molecule explores different conformational states over time, providing insights into its structural stability and flexibility.
A typical MD simulation study for this compound would be conducted in an explicit solvent, such as water, to mimic physiological or solution-phase conditions. The process begins with the selection of an appropriate force field, which is a set of parameters and equations that defines the potential energy of the system. The system is then placed in a periodic box filled with solvent molecules, neutralized with ions, and gradually heated and equilibrated to the desired temperature and pressure. Following equilibration, a production simulation is run for a duration sufficient to sample the relevant conformational space, typically in the nanosecond range for small molecules. plos.org
Illustrative Simulation Parameters
To investigate the dynamic behavior, a set of simulation parameters would be defined. The table below provides an example of typical parameters used for an MD simulation of a small organic molecule in an aqueous environment.
| Parameter | Value | Description |
| Force Field | OPLS-AA or GAFF | Defines the potential energy function for the molecule's atoms and bonds. |
| Solvent Model | SPC/E or TIP3P | Represents the explicit water molecules solvating the compound. |
| System Size (Box) | 50 Å x 50 Å x 50 Å cubic | Defines the periodic boundary conditions for the simulation. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological temperature. |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) for an NPT ensemble simulation. |
| Simulation Time Step | 2 fs | The interval between successive calculations of forces and positions. |
| Production Run Duration | 100 ns | The total time simulated to collect data on the molecule's dynamic behavior. plos.org |
| Non-bonded Cutoff | 10-12 Å | The distance at which to truncate non-bonded van der Waals and electrostatic interactions for efficiency. |
Analysis of Simulation Trajectories
The primary output of an MD simulation is a trajectory file, which contains snapshots of the atomic coordinates at regular time intervals. Analysis of this trajectory can reveal key aspects of the molecule's dynamic behavior.
Hypothetical Dihedral Angle Distribution
The following table illustrates hypothetical results from a trajectory analysis, showing the most populated conformational states defined by the key dihedral angles.
| Dihedral Angle | Major Conformation 1 (Population) | Major Conformation 2 (Population) | Transition Barrier (kJ/mol) |
| Pyridine-C-C-Phenyl (τ1) | 75° ± 10° (65%) | -75° ± 10° (30%) | ~15 |
| Ethane-S-C-Pyridine (τ2) | 120° ± 15° (80%) | -120° ± 15° (15%) | ~10 |
Further analysis includes calculating the Root Mean Square Fluctuation (RMSF) for each atom. The RMSF provides a measure of the average displacement of an atom from its mean position during the simulation, highlighting the most flexible regions of the molecule. It would be expected that the atoms in the phenyl and pyridine rings would exhibit lower fluctuations, while the dithiolane ring, known to adopt various conformations like twisted and envelope forms, might show higher flexibility. nih.gov
By simulating the dynamic behavior of this compound, researchers can gain a comprehensive understanding of its conformational preferences, intramolecular motions, and interactions with its environment. These insights are fundamental for rationalizing its physicochemical properties and for guiding further experimental studies.
Derivatization and Functionalization Strategies of 4 2 Phenyl 1,3 Dithiolan 2 Yl Pyridine
Site-Selective Modifications of the Pyridine (B92270) Ring
The pyridine ring is a key component in many pharmaceuticals due to its ability to engage in hydrogen bonding and its susceptibility to various chemical transformations. nih.govdigitellinc.com Functionalization can occur either at the nitrogen atom or at the carbon atoms of the ring.
C-H Functionalization: Direct C-H functionalization offers an efficient route to introduce new substituents without pre-functionalization. nih.gov Given the electronic properties of the pyridine ring, electrophilic substitution is generally difficult and requires harsh conditions. wikipedia.org However, the nitrogen atom deactivates the ring towards electrophiles, particularly at the C2, C4, and C6 positions. msu.eduyoutube.com Conversely, nucleophilic aromatic substitution is more feasible, especially if a leaving group is present at the 2- or 4-position. Strategies involving the formation of activated pyridinium (B92312) salts can facilitate nucleophilic attack at the 4-position. acs.orgdigitellinc.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming C-C bonds by coupling pyridyl halides or triflates with boronic acids. nih.govsigmaaldrich.comacs.orgrsc.org
| Modification Type | Reagents and Conditions | Potential Product | Purpose of Modification |
| N-Alkylation | Alkyl halide (e.g., CH3I) | 1-Methyl-4-(2-phenyl-1,3-dithiolan-2-yl)pyridin-1-ium iodide | Introduce positive charge, modify solubility |
| N-Oxidation | m-CPBA or H2O2 | 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine 1-oxide | Alter electronic properties, enable further functionalization researchgate.netnih.gov |
| C-H Arylation | Aryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl2) | 2-Aryl-4-(2-phenyl-1,3-dithiolan-2-yl)pyridine | Introduce aryl substituents for structure-activity relationship (SAR) studies nih.gov |
| C-H Halogenation | N-Halosuccinimide (NBS, NCS) | 2-Halo-4-(2-phenyl-1,3-dithiolan-2-yl)pyridine | Provide a handle for subsequent cross-coupling reactions |
Chemical Transformations of the Dithiolane Moiety for Further Functionalization
The 1,3-dithiolane (B1216140) group is most commonly employed as a protecting group for carbonyl functionalities due to its stability under both acidic and basic conditions. nih.gov However, this moiety can also undergo specific chemical transformations.
Oxidative Deprotection: The primary reaction of the dithiolane is its conversion back to the parent carbonyl group. This deprotection is typically achieved under oxidative conditions. A variety of reagents can be used, including N-bromosuccinimide (NBS), o-iodoxybenzoic acid (IBX), or mercury(II) salts. nih.govarkat-usa.orgorganic-chemistry.org For this compound, this would yield 4-benzoylpyridine (B1666322). Mild methods using reagents like hydrogen peroxide with an iodine catalyst have also been developed to minimize side reactions. lookchem.com
Oxidation of Sulfur Atoms: The sulfur atoms of the dithiolane ring can be selectively oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA. The degree of oxidation can be controlled by the stoichiometry of the oxidant. These oxidized derivatives have altered steric and electronic properties and can serve as precursors for further reactions.
Deprotonation and Alkylation: While the C2 proton of 1,3-dithianes is readily abstracted by strong bases like n-butyllithium to form a nucleophilic acyl anion equivalent, the C2 position in 2-aryl-1,3-dithiolanes is less acidic. nih.gov However, under specific conditions, deprotonation could potentially be achieved, allowing for the introduction of an alkyl or other electrophilic group at the C2 position, though this is a challenging transformation.
| Transformation | Reagents and Conditions | Potential Product | Purpose of Transformation |
| Deprotection | NBS, aq. acetone; or H2O2/I2 | 4-Benzoylpyridine | Unmasking the ketone functionality for further derivatization arkat-usa.orglookchem.com |
| Sulfur Oxidation | m-CPBA (1 or 2 equiv.) | Dithiolane-S-oxide or S,S-dioxide derivatives | Modify electronics and steric profile |
| Ring Opening | Reducing agents (e.g., Raney Nickel) | Desulfurization to yield 4-(diphenylmethyl)pyridine | Removal of sulfur atoms |
Derivatization at the Phenyl Substituent
The phenyl ring offers a broad canvas for modification through well-established aromatic chemistry, primarily electrophilic aromatic substitution (SEAr). wikipedia.org
Electrophilic Aromatic Substitution: The directing effects of the dithiolane-substituted carbon atom will influence the regioselectivity of substitution on the phenyl ring. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups. wikipedia.org These new substituents can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be converted into a wide range of other functionalities.
Palladium-Catalyzed Cross-Coupling: A powerful strategy for phenyl derivatization involves introducing a halogen atom (e.g., bromine or iodine) via electrophilic halogenation. This aryl halide can then serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. acs.orgrsc.org This allows for the modular and efficient installation of diverse aryl, alkyl, or alkynyl groups, enabling extensive exploration of the chemical space around the phenyl moiety.
| Reaction Type | Reagents and Conditions | Potential Product (Illustrative) | Purpose of Derivatization |
| Nitration | HNO₃, H₂SO₄ | 4-(2-(4-Nitrophenyl)-1,3-dithiolan-2-yl)pyridine | Introduction of a versatile functional group for further modification (e.g., reduction to amine) |
| Halogenation | Br₂, FeBr₃ | 4-(2-(4-Bromophenyl)-1,3-dithiolan-2-yl)pyridine | Creation of a handle for cross-coupling reactions |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-(2-(Biphenyl-4-yl)-1,3-dithiolan-2-yl)pyridine | Installation of new aryl groups to probe steric and electronic effects rsc.org |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-(2-(4-Acetylphenyl)-1,3-dithiolan-2-yl)pyridine | Introduction of a ketone functionality |
Synthesis of Analogs with Modified Heterocyclic or Carbocyclic Units
Replacing one of the three core structural units with a bioisostere can lead to compounds with significantly different properties. Bioisosteric replacement is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic parameters. domainex.co.uknih.gov
Dithiolane Moiety Analogs: The 1,3-dithiolane ring can be replaced by its six-membered homolog, the 1,3-dithiane (B146892), by using 1,3-propanedithiol (B87085) instead of 1,2-ethanedithiol (B43112) during the synthesis. organic-chemistry.org Other variations could include oxygen-containing analogs like 1,3-dioxolanes or mixed heteroatom rings like 1,3-oxathiolanes.
Phenyl Substituent Analogs: The synthesis can be readily adapted to use different substituted benzaldehydes as starting materials. This allows for the introduction of a wide range of functional groups on the phenyl ring from the outset, including electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl). Additionally, other aromatic or heteroaromatic aldehydes (e.g., naphthaldehyde, thiophenecarboxaldehyde) can be used in place of benzaldehyde (B42025) to create analogs with fundamentally different aryl substituents.
| Modified Unit | Starting Material Change | Resulting Analog (Illustrative) | Rationale |
| Pyridine Ring | Use 4-formyl-pyrimidine instead of 4-formylpyridine | 4-(2-Phenyl-1,3-dithiolan-2-yl)pyrimidine | Alter hydrogen bonding capacity and electronics mdpi.com |
| Dithiolane Moiety | Use 1,3-propanedithiol instead of 1,2-ethanedithiol | 4-(2-Phenyl-1,3-dithian-2-yl)pyridine | Modify ring conformation and steric bulk nih.gov |
| Phenyl Substituent | Use 4-chlorobenzaldehyde (B46862) instead of benzaldehyde | 4-(2-(4-Chlorophenyl)-1,3-dithiolan-2-yl)pyridine | Introduce specific electronic and steric features |
| Phenyl Substituent | Use 2-naphthaldehyde (B31174) instead of benzaldehyde | 4-(2-(Naphthalen-2-yl)-1,3-dithiolan-2-yl)pyridine | Increase size and lipophilicity of the aryl group |
Strategies for Introducing Chiral Centers or Probes into the Molecular Architecture
Introducing chirality or reporter tags is crucial for studying stereospecific interactions and for use in biochemical or imaging assays.
Introduction of Chiral Centers: Although this compound is achiral, chirality can be introduced through several strategies.
Chiral Dithiol: Using a chiral dithiol, such as (2R,3R)-butane-2,3-dithiol, in the reaction with 4-benzoylpyridine would result in the formation of a diastereomeric mixture of chiral dithiolane derivatives.
Modification of Prochiral Centers: If a substituent is introduced on the pyridine or phenyl ring that creates a prochiral center, subsequent asymmetric synthesis could generate a chiral molecule. For example, asymmetric reduction of a 4-(2-(4-acetylphenyl)-1,3-dithiolan-2-yl)pyridine would yield a chiral alcohol.
Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using techniques like chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent. mdpi.com
Introduction of Probes: For visualization or affinity-based studies, various probes can be incorporated into the molecule.
Fluorescent Probes: A fluorescent tag (e.g., dansyl, nitrobenzofurazan) can be attached to the molecule. This typically requires prior functionalization of one of the rings, for instance, by creating an amino or carboxylic acid handle on the phenyl ring, which can then be coupled to the fluorescent probe. researchgate.net
Radiolabeling: Isotopes such as ³H, ¹⁴C, or ¹⁸F can be incorporated for use in radioligand binding assays or positron emission tomography (PET) imaging. This is often achieved by using a radiolabeled precursor during the synthesis, for example, a tritiated borohydride (B1222165) for a reduction step or a ¹⁴C-labeled alkyl halide.
Affinity Tags: Biotin (B1667282) or other affinity tags can be attached via a suitable linker, usually to the phenyl or pyridine ring. This allows for the immobilization of the compound on a solid support or for its use in affinity purification experiments.
| Strategy | Method | Example | Application |
| Chirality | Asymmetric Synthesis | Reaction of 4-benzoylpyridine with a chiral dithiol | Studying stereoselective interactions with biological targets nih.govresearchgate.net |
| Chiral Resolution | Separation of enantiomers of a chiral derivative by chiral HPLC | Isolation of single enantiomers for pharmacological evaluation mdpi.com | |
| Probes | Fluorescent Labeling | Coupling of an amine-functionalized analog with a fluorescent dye | Fluorescence microscopy, fluorescence polarization assays researchgate.net |
| Radiolabeling | Synthesis using a ¹⁴C-labeled precursor | Radioligand binding assays, metabolic studies | |
| Affinity Tagging | Attachment of a biotin tag via a linker | Protein pull-down experiments, affinity chromatography |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecule Synthesis
The 1,3-dithiolane (B1216140) functional group in 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine serves as a protected form of a carbonyl group. This protective strategy is a cornerstone of multi-step organic synthesis, allowing for the selective transformation of other functional groups within a molecule without affecting the latent carbonyl. The dithiolane group is stable to a wide range of reagents, yet can be efficiently removed under specific conditions to regenerate the carbonyl functionality, typically a ketone in this case (benzophenone moiety).
While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of dithiolane chemistry suggest its utility. The pyridine (B92270) ring offers a site for various synthetic modifications, such as N-alkylation, oxidation, or metal-catalyzed cross-coupling reactions, enabling the elaboration of the molecular framework. Following these transformations, the deprotection of the dithiolane would unveil the ketone, providing a key intermediate for further reactions.
The versatility of 1,3-dithianes and dithiolanes as building blocks in the synthesis of complex molecular architectures is well-established. researchgate.net These sulfur-containing heterocycles can be deprotonated at the C2 position to form a nucleophilic anion, which can then react with a variety of electrophiles to form new carbon-carbon bonds. This "umpolung" reactivity, or reversal of polarity, is a powerful tool for constructing intricate molecular skeletons. Although less common for 1,3-dithiolanes compared to 1,3-dithianes due to potential instability of the corresponding anion, this strategy could be applicable under carefully controlled conditions. researchgate.net
Role in the Development of Novel Ligands for Catalysis or Coordination Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property is the foundation for its potential application in the development of novel ligands for catalysis and coordination chemistry. Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a vast array of catalysts for various organic transformations.
The coordination of this compound to a transition metal could lead to the formation of complexes with unique steric and electronic properties. The bulky phenyl-substituted dithiolane group can influence the coordination geometry around the metal center and modulate its catalytic activity and selectivity.
While specific research detailing the use of this compound as a ligand is limited, the broader context of pyridine-containing ligands in catalysis is extensive. For instance, palladium(II) complexes with substituted pyridine ligands have been shown to be effective catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netrsc.org The electronic properties of the pyridine ligand, influenced by its substituents, can significantly impact the catalytic efficiency of the metal complex. researchgate.net It is plausible that complexes of this compound could exhibit interesting catalytic activities in similar transformations.
Furthermore, the dithiolane sulfur atoms could also potentially participate in metal coordination, leading to multidentate ligand behavior. The ability of N-substituted pyridone compounds to form coordination compounds is noted for their versatile physiological activities. ncl.ac.uknih.gov This highlights the potential of pyridine-containing molecules in coordination chemistry. The formation of coordination polymers with pyridine-based ligands and various metal ions has also been explored, demonstrating the versatility of this class of compounds in constructing extended structures. rsc.orgrsc.orgmdpi.com
Integration into Polymeric Structures and Advanced Materials
The incorporation of this compound into polymeric structures could lead to the development of advanced materials with tailored properties. Both the pyridine and the dithiolane moieties can impart specific functionalities to a polymer backbone. The pyridine unit can introduce basicity, metal-coordinating capabilities, and potential for charge transport. The sulfur-rich dithiolane group can enhance refractive index and contribute to redox activity.
While direct polymerization of this compound has not been specifically reported, the polymerization of related structures provides a basis for its potential in materials science. For example, the polymerization of 2-phenyl-4-methylene-1,3-dioxolane, an oxygen analog of a dithiolane derivative, has been investigated. nih.gov
The synthesis of polymers containing pyridine units is a well-established field, with applications ranging from antimicrobial materials to fluorescence applications. nih.gov Similarly, polymers containing sulfur, such as those derived from dithiolane precursors, have been explored for applications in energy storage, specifically as cathode materials in rechargeable lithium batteries.
The combination of a pyridine ring and a dithiolane group within a single monomer unit could lead to the creation of electroactive polymers. The pyridine moiety can be reversibly oxidized or reduced, and the dithiolane group can also undergo electrochemical reactions. This dual functionality could be exploited in the design of materials for batteries, sensors, or electrochromic devices.
Applications as Precursors for Unique Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural framework of this compound makes it a promising precursor for the synthesis of more complex and unique heterocyclic systems.
The 1,3-dithiolane ring can undergo various chemical transformations. For instance, it can be a precursor to thiopyran derivatives through [4+2] cycloaddition reactions. nih.gov Furthermore, the pyridine ring can be a scaffold for the construction of fused heterocyclic systems. The synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from pyridine-based precursors demonstrates the utility of this approach. researchgate.netbeilstein-journals.org
Radical cyclization reactions are another powerful tool for the synthesis of complex polyheterocycles. For example, a free-radical cyclization approach has been used to synthesize polyheterocycles containing pyrrole and pyridine rings. beilstein-journals.orgnih.gov It is conceivable that this compound could be functionalized to incorporate a radical precursor, which could then undergo an intramolecular cyclization to form a novel heterocyclic system.
Additionally, pyridinium (B92312) 1,4-zwitterions, which could potentially be generated from this compound, are versatile intermediates in cyclization reactions for the synthesis of various heterocycles. mdpi.com The reaction of dithiomalondianilide with arylmethylidenemalononitriles to form ncl.ac.ukbeilstein-journals.orgdithiolo[3,4-b]pyridines also highlights the diverse reactivity of sulfur- and nitrogen-containing building blocks in the synthesis of novel heterocyclic structures. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Reactivity Patterns
While the 1,3-dithiolane (B1216140) group is traditionally recognized as a robust protecting group for carbonyl compounds due to its stability in both acidic and alkaline conditions, future research will likely focus on its less common and unconventional reactivity. chemicalbook.comresearchgate.net The inherent stability that makes it an excellent protecting group also suggests that specific and potentially novel reagents or conditions are required to manipulate it.
Key areas for exploration include:
Ring-Opening and Rearrangement Reactions: Investigating novel reagents for the cleavage of the dithiolane ring under mild conditions is a significant area of interest. chemicalbook.com Beyond simple deprotection to the parent carbonyl, research could explore selective single C-S bond cleavage or ring expansion reactions to generate new heterocyclic systems.
Carbanion-Mediated Transformations: The deprotonation of 1,3-dithiolanes can generate a carbanion that is a valuable synthetic intermediate. organic-chemistry.org An emerging area of interest is the study of spontaneous cycloreversion reactions of such carbanions, which can lead to the formation of substituted ethenes. beilstein-journals.org For "4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine," this could offer a novel pathway to vinylpyridine derivatives.
Oxidative Chemistry: The sulfur atoms in the dithiolane ring are susceptible to oxidation. While microbial oxidation to form sulfoxides has been reported, future work could focus on developing highly selective chemical oxidation methods to produce either the mono-sulfoxide or the sulfone. chemicalbook.com The resulting diastereoselectivity and the influence of the pyridine (B92270) ring on the oxidation process would be of fundamental interest.
Development of Sustainable Synthetic Routes and Methodologies
In line with the growing emphasis on green chemistry, a major future direction will be the development of environmentally benign synthetic routes for "this compound". This involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Potential sustainable approaches include:
Catalyst Development: The use of recyclable, solid acid catalysts like tungstophosphoric acid or tungstate (B81510) sulfuric acid could replace traditional homogeneous catalysts for the thioacetalization step. researchgate.netorganic-chemistry.org Research into novel organocatalysts, such as pyridine-2-carboxylic acid, which has been shown to be effective in multicomponent reactions in aqueous media, could also be adapted. rsc.org
Solvent-Free and Aqueous Systems: Shifting from volatile organic solvents to solvent-free reaction conditions or aqueous media is a core principle of green chemistry. researchgate.net One-pot multicomponent reactions, where reactants are combined in a single step in an eco-friendly solvent like a water-ethanol mixture, could significantly improve the efficiency and environmental profile of the synthesis. rsc.org
Green Metrics Analysis: Future synthetic work will increasingly be evaluated using green chemistry metrics. This involves calculating factors like Atom Economy (AE) and the Environmental Factor (E-factor) to quantitatively assess the sustainability of a chosen synthetic pathway. rsc.org
Table 1: Comparison of Potential Synthetic Methodologies
| Feature | Traditional Synthesis | Sustainable Future Synthesis |
| Catalyst | Homogeneous Lewis/Brønsted acids (e.g., BF₃·OEt₂, p-TsOH) | Heterogeneous solid acids (e.g., Tungstate Sulfuric Acid), recyclable organocatalysts. researchgate.netrsc.org |
| Solvent | Volatile organic solvents (e.g., Toluene (B28343), Dichloromethane) | Solvent-free conditions or benign solvents (e.g., Water-Ethanol mixture). researchgate.netrsc.org |
| Procedure | Multi-step with intermediate isolation | One-pot, multicomponent reactions. rsc.org |
| Waste Profile | Higher waste generation (higher E-factor) | Lower waste generation, higher atom economy. rsc.org |
Integration with Machine Learning for Property Prediction and Retrosynthesis
The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for chemical discovery and synthesis design. arxiv.orgresearchgate.net For a molecule like "this compound," machine learning (ML) offers avenues for both predicting its behavior and optimizing its synthesis.
Retrosynthesis Planning: AI-driven retrosynthesis is revolutionizing how chemists design synthetic routes. chemrxiv.org Computer-aided synthesis planning (CASP) tools, utilizing deep learning algorithms, can analyze the structure of "this compound" and propose multiple viable synthetic pathways by deconstructing it into simpler, commercially available precursors. researchgate.netacs.org These models can be categorized as template-based, which use known reaction rules, or template-free, which can generate more novel and unexpected reaction suggestions. researchgate.netchemrxiv.org
Property Prediction: Machine learning models can be trained on large chemical datasets to predict a wide range of properties for new molecules. This includes physicochemical properties (solubility, pKa), biological activity (e.g., enzyme inhibition), and pharmacokinetic parameters. Applying such models to "this compound" and its virtual derivatives could rapidly screen for potential applications and guide synthetic efforts toward compounds with the most promising profiles.
Table 2: Applications of Machine Learning in the Study of this compound
| Machine Learning Application | Description | Potential Impact |
| Single-Step Retrosynthesis | AI models predict the immediate precursors for the target molecule based on learned chemical reactions. arxiv.orgresearchgate.net | Rapidly identifies key bond disconnections and suggests suitable reagents. |
| Multi-Step Route Design | Algorithms like Monte Carlo Tree Search (MCTS) or neural-based A* explore entire synthesis trees to find optimal routes. researchgate.netacs.org | Devises complete, viable synthetic plans from starting materials to the final product. |
| Reaction Outcome Prediction | Predicts the likely products, yields, and side reactions for a given set of reactants and conditions. | Helps de-risk and optimize experimental work before entering the lab. |
| Property Prediction (QSPR/QSAR) | Quantitative Structure-Property/Activity Relationship models correlate molecular structure with specific properties. | Accelerates the discovery of new applications by predicting biological activity or material properties without initial synthesis. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the precise mechanism of chemical reactions is fundamental to optimizing them. While traditional methods rely on isolating intermediates, advanced spectroscopic techniques allow for the real-time, in-situ monitoring of reactions as they occur. azooptics.com
In-Situ Reaction Monitoring: Techniques such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. azooptics.com This provides invaluable kinetic data and can reveal the presence of transient species that are missed by conventional analysis. Applying these methods to the synthesis of "this compound" would allow for a detailed understanding of its formation mechanism.
Advanced Mass Spectrometry: Modern mass spectrometry techniques, like Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS), are highly sensitive tools for identifying reaction components. azooptics.com They can be used to characterize complex reaction mixtures and provide structural information on short-lived intermediates, offering deep mechanistic insights.
Enhanced Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about chemical bonds and molecular structure, even at very low concentrations. azooptics.com This could be particularly useful for studying reactions occurring at a catalyst's surface during the synthesis of "this compound."
Table 3: Potential Mechanistic Insights from Advanced Spectroscopy
| Spectroscopic Technique | Information Gained | Application to Synthesis/Reactivity |
| In-Situ FT-IR/NIR | Real-time concentration profiles of reactants and products; detection of key functional group changes. azooptics.com | Determination of reaction kinetics, identification of rate-limiting steps, process optimization. |
| LC-ESI-MS | Highly accurate mass and structural data for components in a reaction mixture. azooptics.com | Unambiguous identification of transient intermediates and low-level byproducts. |
| SERS | Vibrational spectroscopy with enhanced sensitivity for surface-adsorbed species. azooptics.com | Studying the interaction of reactants with a heterogeneous catalyst surface in real-time. |
Q & A
Q. What are the recommended methods for synthesizing 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine, and how can reaction yields be optimized?
A typical synthesis involves coupling reactions between pyridine derivatives and thiol-containing precursors. For example, analogous compounds are synthesized in dichloromethane under basic conditions (e.g., NaOH) with rigorous temperature control . Yield optimization may require:
- Stepwise purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .
Q. How should researchers characterize the structure of this compound to confirm purity and identity?
Combine multiple analytical techniques:
- NMR spectroscopy : Use - and -NMR to verify the dithiolane ring and pyridine substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : If crystals are obtainable, this provides unambiguous structural confirmation .
Q. What safety precautions are critical when handling this compound, given limited toxicity data?
While specific toxicity data for this compound is unavailable, structural analogs (e.g., thiol-containing pyridines) require:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated or sulfur-containing waste for specialized treatment .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Density functional theory (DFT) calculations can:
- Identify reactive sites : Analyze electrostatic potential maps to locate electron-rich (dithiolane sulfur) or electron-deficient (pyridine nitrogen) regions.
- Simulate reaction pathways : Model interactions with aldehydes or electrophiles to predict regioselectivity, as seen in analogous thiazolidine-forming reactions .
- Validate with experimental data : Compare predicted intermediates with LC-MS or NMR results .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies may arise from solvent effects or impurities. Mitigate by:
- Standardizing conditions : Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) for NMR.
- Reproducing synthesis : Cross-validate with independent synthetic routes (e.g., Grignard vs. Suzuki coupling).
- Collaborative verification : Share samples with external labs for parallel analysis .
Q. How does the dithiolane ring influence the compound’s stability under oxidative or acidic conditions?
The 1,3-dithiolane ring is prone to ring-opening under strong acids or oxidizers. Experimental approaches include:
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinities to purified proteins.
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets.
- Fluorescence quenching assays : Track conformational changes in target proteins upon ligand binding .
Methodological Considerations
Q. How can researchers design controlled experiments to assess the compound’s photophysical properties?
Q. What advanced techniques validate the compound’s role in catalytic cycles (e.g., as a ligand)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
